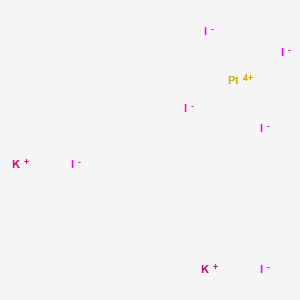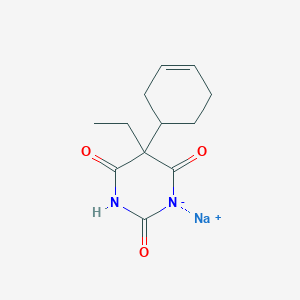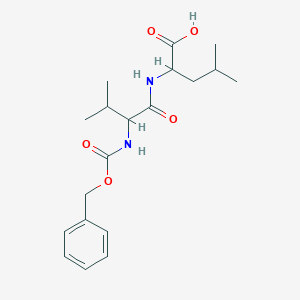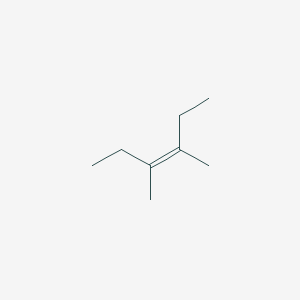
platinum(4+) dipotassium hexaiodide
説明
platinum(4+) dipotassium hexaiodide, also known as potassium hexaiodoplatinate (IV), is a chemical compound with the molecular formula K₂PtI₆. It is a crystalline substance that is primarily used in research and industrial applications. The compound is known for its unique properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
platinum(4+) dipotassium hexaiodide can be synthesized through the reaction of potassium iodide (KI) with platinum (IV) chloride (PtCl₄) in an aqueous solution. The reaction typically involves the following steps:
- Dissolving potassium iodide in water.
- Adding platinum (IV) chloride to the solution.
- Allowing the reaction to proceed at room temperature, resulting in the formation of dipotassium hexaiodoplatinate as a precipitate.
The reaction can be represented by the following chemical equation:
PtCl4+6KI→K2PtI6+4KCl
Industrial Production Methods
In industrial settings, the production of dipotassium hexaiodoplatinate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and mixing are carefully monitored.
化学反応の分析
Types of Reactions
platinum(4+) dipotassium hexaiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds.
Substitution: The iodide ligands in dipotassium hexaiodoplatinate can be substituted with other ligands such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Halide salts like sodium chloride (NaCl) or sodium bromide (NaBr) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of platinum (VI) compounds.
Reduction: Formation of platinum (II) compounds.
Substitution: Formation of hexachloroplatinate or hexabromoplatinate compounds.
科学的研究の応用
platinum(4+) dipotassium hexaiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other platinum compounds.
Biology: The compound is used in biochemical assays and studies involving platinum-based drugs.
Medicine: Research on platinum-based anticancer drugs often involves dipotassium hexaiodoplatinate as a reference compound.
Industry: It is used in the production of catalysts and in electroplating processes.
作用機序
The mechanism of action of dipotassium hexaiodoplatinate involves its interaction with various molecular targets. In biological systems, the compound can interact with DNA and proteins, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.
類似化合物との比較
Similar Compounds
Potassium hexachloroplatinate (IV) (K₂PtCl₆): Similar in structure but contains chloride ligands instead of iodide.
Potassium hexabromoplatinate (IV) (K₂PtBr₆): Contains bromide ligands instead of iodide.
Ammonium hexaiodoplatinate (NH₄)₂PtI₆: Contains ammonium cations instead of potassium.
Uniqueness
platinum(4+) dipotassium hexaiodide is unique due to its iodide ligands, which confer distinct chemical properties compared to its chloride and bromide counterparts. The iodide ligands can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
dipotassium;platinum(4+);hexaiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJBUDJCJPWKRQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[I-].[I-].[I-].[I-].[I-].[I-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937580 | |
| Record name | Platinum(4+) potassium iodide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16905-14-9 | |
| Record name | Potassium hexaiodoplatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016905149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) potassium iodide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium hexaiodoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)












